WDR5-0103

Description

Structure

3D Structure

Properties

IUPAC Name |

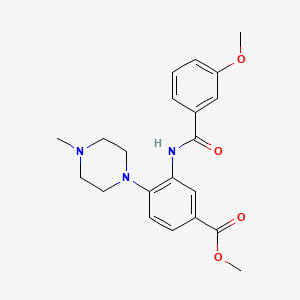

methyl 3-[(3-methoxybenzoyl)amino]-4-(4-methylpiperazin-1-yl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N3O4/c1-23-9-11-24(12-10-23)19-8-7-16(21(26)28-3)14-18(19)22-20(25)15-5-4-6-17(13-15)27-2/h4-8,13-14H,9-12H2,1-3H3,(H,22,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPLBXOVTSNRBFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=C(C=C(C=C2)C(=O)OC)NC(=O)C3=CC(=CC=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890190-22-4 | |

| Record name | 890190-22-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

WDR5-0103: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth examination of the mechanism of action for WDR5-0103, a small-molecule antagonist of the WD repeat-containing protein 5 (WDR5). WDR5 is a critical scaffolding protein, essential for the assembly and enzymatic activity of multiple histone methyltransferase complexes, most notably the Mixed-Lineage Leukemia (MLL) complex. The dysregulation of these complexes is implicated in various cancers, making WDR5 a compelling therapeutic target.

Core Mechanism of Action: Competitive Antagonism

This compound functions as a potent and selective antagonist that directly targets WDR5.[1] Its primary mechanism involves competitively binding to a shallow, hydrophobic pocket on the surface of WDR5.[2][3] This pocket is the same site that recognizes and binds a conserved arginine-containing sequence, known as the WDR5-interacting (WIN) motif, present in the MLL protein.[2] It is also the same pocket responsible for binding the N-terminal tail of histone H3.[2][4]

By occupying this crucial binding site, this compound physically obstructs the interaction between WDR5 and the MLL catalytic subunit.[3][5] The association between WDR5 and MLL is essential for the structural integrity and catalytic function of the MLL core complex, which is responsible for the di- and tri-methylation of histone H3 at lysine (B10760008) 4 (H3K4).[2][6] Consequently, the disruption of the WDR5-MLL interaction by this compound leads to a dose-dependent inhibition of the MLL complex's methyltransferase activity.[2][3]

Signaling Pathway and Disruption by this compound

The MLL complex, a member of the SET1/COMPASS family, plays a pivotal role in epigenetic regulation. WDR5 acts as a core scaffolding component, bringing together the catalytic MLL subunit with other essential proteins like RbBP5, ASH2L, and DPY30 to form a functional enzyme. This complex then methylates H3K4, an epigenetic mark strongly associated with transcriptionally active chromatin. This compound intervenes at the critical point of complex assembly.

This compound directly competes with the MLL 'WIN' motif for the same binding pocket on WDR5, preventing the formation of a stable, active MLL complex. This leads to a reduction in H3K4 methylation at target gene loci.

Quantitative Data Summary

The inhibitory and binding activities of this compound have been quantified through various biochemical and biophysical assays. The data highlights its potency and the competitive nature of its mechanism.

| Parameter | Value | Method | Target | Notes | Reference |

| Binding Affinity (Kd) | 450 nM | Isothermal Titration Calorimetry (ITC) | Human WDR5 | Direct binding measurement. | [1][7] |

| IC50 | 39 ± 10 µM | In vitro HMT Assay | MLL Trimeric Complex (0.125 µM) | Inhibition of methyltransferase activity. | [2] |

| IC50 | 83 ± 10 µM | In vitro HMT Assay | MLL Trimeric Complex (0.5 µM) | Demonstrates dependence on protein concentration, consistent with a competitive mechanism. | [2] |

| IC50 | 280 ± 12 µM | In vitro HMT Assay | MLL Trimeric Complex (1.0 µM) | Further confirms competitive binding at higher enzyme concentrations. | [2] |

Experimental Protocols

1. Isothermal Titration Calorimetry (ITC) for Binding Affinity

This biophysical technique directly measures the heat released or absorbed during a binding event, allowing for the accurate determination of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters.

-

Materials : Purified human WDR5 protein, this compound compound, ITC buffer (e.g., 100 mM HEPES, pH 7.5, 150 mM NaCl).

-

Instrumentation : VP-ITC MicroCalorimeter or similar instrument.

-

Procedure :

-

Purified WDR5 is extensively dialyzed against the ITC buffer.

-

The sample cell (approx. 1.4 mL) is filled with WDR5 solution at a concentration of ~25 µM.

-

The injection syringe is filled with this compound at a concentration of ~0.2 mM, dissolved in the same ITC buffer.

-

The experiment is performed at 25°C.

-

A series of small injections (e.g., 10 µL) of the this compound solution are made into the sample cell containing WDR5.

-

The heat change after each injection is measured and integrated.

-

The resulting data of heat change per mole of injectant versus the molar ratio of ligand to protein is fitted to a one-site binding model to determine the Kd.[2]

-

2. In Vitro MLL Histone Methyltransferase (HMT) Assay

This biochemical assay measures the catalytic activity of the MLL complex by quantifying the transfer of a methyl group from a donor (S-adenosyl methionine) to a histone substrate.

-

Materials : Reconstituted MLL core complex (trimeric or tetrameric), histone H3 substrate (peptide or full-length), S-[3H]-adenosyl-L-methionine (3H-SAM) as methyl donor, this compound, reaction buffer.

-

Procedure :

-

The pre-formed MLL complex is incubated at various concentrations (e.g., 0.125 µM to 1.0 µM) in the reaction buffer.

-

This compound is added at a range of concentrations to different reaction wells.

-

The reaction is initiated by adding the histone H3 substrate and 3H-SAM.

-

The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a set time.

-

The reaction is stopped, and the radiolabeled histone H3 product is separated from the unreacted 3H-SAM, typically by spotting the reaction mixture onto phosphocellulose paper and washing.

-

The amount of incorporated radioactivity is quantified using a scintillation counter.

-

The percentage of inhibition at each this compound concentration is calculated relative to a DMSO control.

-

IC50 values are determined by plotting percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[2]

-

Cellular and In Vivo Activity

-

Cancer Cell Lines : In cellular contexts, this compound has been shown to sensitize multidrug-resistant cancer cells (overexpressing ABCB1 or ABCG2) to conventional cytotoxic drugs.[1] It achieves this without altering the expression of the drug transporters, and it can restore drug-induced apoptosis.[1]

-

Neurodegenerative Disease Models : In vivo studies using mouse models of Alzheimer's disease (5xFAD and P301S tau transgenic mice) have demonstrated that this compound can cross the blood-brain barrier.[1] Intraperitoneal administration of this compound (2.5 mg/kg) reduced H3K4me3 levels in the prefrontal cortex, improved cognitive deficits in behavioral tests, and restored synaptic function.[1]

Specificity and Selectivity

This compound exhibits notable selectivity. In a panel of other human histone methyltransferases, including G9a, SUV39H2, PRMT5, and the WDR5-independent H3K4 methyltransferase SETD7, this compound showed no significant inhibitory activity at concentrations up to 100 µM.[2] This selectivity underscores that its mechanism is specific to the disruption of the WDR5-dependent MLL complex rather than non-specific enzyme inhibition.[2]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Small-molecule inhibition of MLL activity by disruption of its interaction with WDR5 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Progress in Modulation of WD40-Repeat Domain 5 Protein (WDR5): Inhibitors and Degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. WDR5 Interacts with Mixed Lineage Leukemia (MLL) Protein via the Histone H3-binding Pocket - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The Histone H3 Lysine 4 Presenter WDR5 as an Oncogenic Protein and Novel Epigenetic Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. caymanchem.com [caymanchem.com]

WDR5-0103: A Technical Guide to its Function and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of WDR5-0103, a small-molecule inhibitor targeting the WD repeat-containing protein 5 (WDR5). It details its mechanism of action, summarizes key quantitative data, outlines relevant experimental protocols, and explores its therapeutic implications.

Introduction: WDR5 as a Therapeutic Target

WD repeat-containing protein 5 (WDR5) is a highly conserved nuclear protein that acts as a critical scaffolding component for multiple epigenetic regulatory complexes.[1] Its most well-characterized role is within the Mixed Lineage Leukemia (MLL) family of histone methyltransferase (HMT) complexes, also known as COMPASS (Complex of Proteins Associated with SET1).[2][3] Within these complexes, which include core subunits like RBBP5, ASH2L, and DPY30, WDR5 is essential for stabilizing the complex and facilitating the methylation of Histone H3 at lysine (B10760008) 4 (H3K4).[4][5][6] This H3K4 methylation, particularly di- and tri-methylation, is a key epigenetic mark associated with active gene transcription.[7][8]

Due to its crucial role in gene regulation, WDR5 is implicated in various physiological and pathological processes, including embryonic development and tumorigenesis.[5][8] WDR5 is frequently overexpressed in many cancers and its interaction with oncogenic proteins, such as MLL fusion proteins in leukemia and the MYC oncoprotein, makes it a high-value target for anti-cancer therapies.[2][4][7] this compound was developed as a specific antagonist to probe and inhibit WDR5-dependent cellular functions.

This compound: A Specific WDR5 Antagonist

This compound is a potent and selective small-molecule antagonist of WDR5.[9] It was designed to disrupt the protein-protein interactions (PPIs) mediated by WDR5, thereby inhibiting the enzymatic activity of the complexes it scaffolds.[7][10]

Mechanism of Action

The primary mechanism of action for this compound is the competitive inhibition of the WDR5-MLL interaction.[9][11] WDR5 possesses a shallow, hydrophobic cleft on its surface known as the "WIN site," which specifically recognizes and binds a conserved arginine-containing sequence called the WDR5-Interacting (WIN) motif present in MLL family proteins.[2][7][11]

This compound competitively binds to this WIN site on WDR5, physically occupying the pocket that the MLL protein's WIN motif would normally engage.[2][11] By blocking this critical interaction, this compound destabilizes the MLL core complex, leading to a significant reduction in its histone methyltransferase activity.[7][11] This results in decreased levels of H3K4 di- and tri-methylation at target gene promoters, ultimately suppressing the expression of genes crucial for the proliferation and survival of certain cancer cells, particularly those in MLL-rearranged leukemias.[4][7] The crystal structure of WDR5 in complex with this compound (PDB codes: 3SMR, 3UR4) confirms that the inhibitor occupies this central arginine-binding cavity.[2]

Quantitative Data

The efficacy of this compound has been quantified through various biophysical and biochemical assays.

The binding affinity of this compound to WDR5 is a key measure of its potency. It is typically determined using methods like Isothermal Titration Calorimetry (ITC) or competitive fluorescence polarization assays.

| Compound | Binding Affinity (Kd) to WDR5 | Method | Reference |

| This compound | 450 nM | ITC / FP | [5][9][11][12][13] |

| WDR5-0102 (analog) | 4.0 µM | Not Specified | [2] |

The functional consequence of this compound binding is the inhibition of the MLL complex's methyltransferase activity. The half-maximal inhibitory concentration (IC50) is dependent on the concentration of the MLL enzyme complex, which is consistent with a competitive binding mechanism.[11]

| MLL Complex Concentration | IC50 of this compound | Reference |

| 125 nM (Trimeric Core) | 39 ± 10 µM | [11] |

| 500 nM (Trimeric Core) | 83 ± 10 µM | [11] |

| 1000 nM (Trimeric Core) | 280 ± 12 µM | [11] |

Experimental Protocols

The characterization of this compound involves standard methodologies for studying protein-ligand interactions and enzyme inhibition.

This assay is used to measure the binding of this compound to WDR5 by monitoring the displacement of a fluorescently labeled peptide derived from the MLL WIN motif.

-

Principle: A small, fluorescently labeled peptide tumbles rapidly in solution, resulting in low fluorescence polarization. When bound to the much larger WDR5 protein, its tumbling is slowed, leading to a high polarization signal. Unlabeled competitor compounds (like this compound) displace the fluorescent peptide, causing a decrease in the polarization signal.

-

Methodology:

-

A constant concentration of purified WDR5 protein and a fluorescently labeled MLL WIN-motif peptide are incubated to form a complex.

-

Increasing concentrations of this compound are added to the reaction wells.

-

The mixture is incubated to reach binding equilibrium.

-

Fluorescence polarization is measured using a suitable plate reader.

-

The decrease in polarization is plotted against the concentration of this compound to calculate the IC50, which can be converted to a binding affinity constant (Ki).

-

This assay directly measures the enzymatic activity of the MLL complex and its inhibition by this compound.[14]

-

Principle: The assay quantifies the transfer of a methyl group from the cofactor S-adenosylmethionine (SAM) to a histone H3 peptide substrate. A radiolabeled methyl group from [³H]SAM allows for sensitive detection.

-

Methodology:

-

The MLL core complex (trimeric or tetrameric) is pre-formed with purified protein subunits.

-

The enzyme complex is incubated with a biotinylated H3 peptide substrate, radiolabeled [³H]SAM, and varying concentrations of this compound.[14]

-

The reaction is allowed to proceed for a set time (e.g., 60 minutes) at room temperature.[14]

-

The reaction is quenched (e.g., with guanidinium (B1211019) chloride) and transferred to a streptavidin-coated microplate, which captures the biotinylated H3 peptide.[14]

-

Unbound [³H]SAM is washed away.

-

The amount of incorporated radioactivity is measured using a scintillation counter.[14]

-

The results are plotted to determine the IC50 value of this compound.[14]

-

Therapeutic and Research Applications

This compound serves as a valuable chemical probe and a lead compound for drug development.

-

Cancer Research: this compound is primarily used to study cancers dependent on the MLL complex, such as MLL-rearranged leukemia.[4][10] By inhibiting WDR5, it helps to elucidate the downstream effects on oncogenic gene expression, cell cycle progression, and cancer cell proliferation.[4][10] Recent studies also show it can sensitize multidrug-resistant cancer cells to conventional cytotoxic drugs.[9]

-

Neurodegenerative Disease Research: Epigenetic dysregulation is increasingly implicated in neurodegenerative disorders. This compound has been used in preclinical models of Alzheimer's disease, where it was shown to reduce H3K4me3 levels and improve cognitive and synaptic deficits in mice.[9]

-

Selectivity: An important feature of this compound is its selectivity. It has been shown to have no inhibitory effect on a panel of other histone methyltransferases at concentrations up to 100 µM, highlighting its specific targeting of the WDR5-dependent mechanism.[7]

Conclusion

This compound is a specific, competitive antagonist of the WDR5-MLL protein-protein interaction. By binding to the WIN site of WDR5, it effectively inhibits the H3K4 methyltransferase activity of the MLL/COMPASS family of complexes. Its well-characterized mechanism of action, quantified potency, and selectivity make it an indispensable tool for researchers investigating the role of WDR5 in health and disease, and a foundational molecule for the development of novel epigenetic therapies targeting cancer and other disorders.

References

- 1. mdpi.com [mdpi.com]

- 2. Recent Progress in Modulation of WD40-Repeat Domain 5 Protein (WDR5): Inhibitors and Degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. d-nb.info [d-nb.info]

- 4. Frontiers | The Histone H3 Lysine 4 Presenter WDR5 as an Oncogenic Protein and Novel Epigenetic Target in Cancer [frontiersin.org]

- 5. The Histone H3 Lysine 4 Presenter WDR5 as an Oncogenic Protein and Novel Epigenetic Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. WDR-5 exhibits H3K4 methylation-independent activity during embryonic development in C. elegans - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. The Histone H3 Lysine 4 Presenter WDR5 as an Oncogenic Protein and Novel Epigenetic Target in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Small-molecule inhibition of MLL activity by disruption of its interaction with WDR5 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. selleckchem.com [selleckchem.com]

- 13. caymanchem.com [caymanchem.com]

- 14. researchgate.net [researchgate.net]

WDR5-0103: A Technical Guide to its Discovery and Development as a WDR5-MLL Interaction Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, development, and preclinical characterization of WDR5-0103, a potent and selective small-molecule antagonist of the WD repeat-containing protein 5 (WDR5). WDR5 is a critical scaffolding protein, most notably playing an essential role in the assembly and enzymatic activity of the mixed-lineage leukemia (MLL) histone methyltransferase complex. By competitively binding to the "WIN" (WDR5-interacting) site on WDR5, this compound effectively disrupts the crucial interaction between WDR5 and MLL, leading to the inhibition of H3K4 methylation and subsequent downstream effects on gene transcription. This guide details the discovery process, mechanism of action, and key preclinical data for this compound, and provides detailed protocols for the core assays used in its characterization.

Introduction

WD repeat-containing protein 5 (WDR5) has emerged as a compelling therapeutic target in oncology and other disease areas. It functions as a key scaffolding protein, mediating protein-protein interactions within several chromatin-modifying complexes. Its best-characterized role is within the MLL complex, where it is essential for the histone methyltransferase activity that leads to the trimethylation of histone H3 at lysine (B10760008) 4 (H3K4me3), an epigenetic mark associated with active gene transcription. Dysregulation of MLL activity is a hallmark of certain aggressive leukemias.[1] Furthermore, WDR5 has been implicated in the tumorigenesis of various solid cancers through its interaction with oncoproteins such as MYC.[2]

This compound was one of the first small molecules developed to specifically target the WDR5-MLL protein-protein interaction.[2] Its discovery and characterization have paved the way for the development of a new class of epigenetic modulators. This document serves as a technical resource for researchers in the field, providing detailed information on the discovery, mechanism of action, and preclinical evaluation of this compound.

Discovery and Development

The discovery of this compound originated from screening efforts aimed at identifying small molecules that could disrupt the WDR5-MLL interaction. Initial hits were identified from chemical libraries, leading to the identification of a promising benzamide (B126) scaffold.[2] WDR5-0102 and this compound were identified through further screening of databases containing millions of similar chemical structures.[2] Subsequent structure-activity relationship (SAR) studies and medicinal chemistry optimization efforts focused on improving the potency and drug-like properties of this initial scaffold, which has led to the development of more advanced compounds, such as OICR-9429.[3]

Mechanism of Action

This compound functions as a competitive antagonist of the WDR5-MLL interaction.[3] WDR5 possesses a conserved arginine-binding pocket known as the "WIN" site. The MLL protein contains a "WIN" motif that docks into this site, an interaction that is essential for the integrity and catalytic activity of the MLL complex. This compound was designed to mimic the key interactions of the MLL WIN motif within the WDR5 WIN site, thereby competitively inhibiting the binding of MLL to WDR5.[2] This disruption of the WDR5-MLL complex leads to a reduction in H3K4 methylation at target gene promoters, ultimately resulting in the downregulation of genes critical for cancer cell proliferation and survival.[4]

Quantitative Data

The following tables summarize the key quantitative data for this compound from various preclinical studies.

Table 1: Binding Affinity of this compound to WDR5

| Parameter | Value | Method | Reference |

| Dissociation Constant (Kd) | 450 nM | Isothermal Titration Calorimetry (ITC) | [5] |

Table 2: In Vitro Inhibitory Activity of this compound against the MLL Complex

| MLL Complex | MLL Concentration | IC50 | Method | Reference |

| Trimeric (MLL-WDR5-RbBP5) | 125 nM | 39 ± 10 µM | Histone Methyltransferase Assay | [1] |

| Trimeric (MLL-WDR5-RbBP5) | 500 nM | 83 ± 10 µM | Histone Methyltransferase Assay | |

| Trimeric (MLL-WDR5-RbBP5) | 1000 nM | 280 ± 12 µM | Histone Methyltransferase Assay | |

| Tetrameric (MLL-WDR5-RbBP5-ASH2L) | 10 nM, 50 nM, 125 nM | Inhibition observed, but IC50 not calculated due to incomplete fitting | Histone Methyltransferase Assay |

Experimental Protocols

Detailed methodologies for the key experiments used to characterize this compound are provided below.

Isothermal Titration Calorimetry (ITC) for Binding Affinity Determination

Objective: To determine the dissociation constant (Kd) of this compound binding to WDR5.

Materials:

-

Purified WDR5 protein

-

This compound

-

ITC buffer: 100 mM HEPES, pH 7.5, 150 mM NaCl

-

VP-ITC MicroCalorimeter (e.g., from GE Healthcare)

-

Microcal Origin software for data analysis

Protocol:

-

Dialyze purified WDR5 protein extensively against the ITC buffer.

-

Prepare a 25 µM solution of WDR5 in the ITC buffer.

-

Prepare a 0.2 mM solution of this compound in the ITC buffer.

-

Degas both the protein and compound solutions immediately before the experiment to avoid air bubbles.

-

Load the WDR5 solution into the sample cell (approximately 1.4 ml) of the microcalorimeter.

-

Load the this compound solution into the injection syringe.

-

Set the experiment temperature to 25°C.

-

Perform the titration with a series of injections (e.g., 25 injections of 10 µl each) of the this compound solution into the WDR5 solution.

-

Record the heat changes associated with each injection.

-

Analyze the resulting data using the Microcal Origin software, fitting the data to a one-binding site model to determine the Kd, stoichiometry (n), and enthalpy of binding (ΔH).[1]

Histone Methyltransferase (HMT) Activity Assay

Objective: To measure the inhibitory effect of this compound on the catalytic activity of the MLL complex.

Materials:

-

Reconstituted MLL complex (trimeric or tetrameric)

-

This compound

-

Biotinylated H3 (1-25) peptide substrate

-

[3H]-S-adenosylmethionine ([3H]-SAM)

-

Assay buffer: 20 mM Tris-HCl (pH 8.0), 5 mM DTT, 0.01% Triton X-100

-

Streptavidin-coated microplates (e.g., FlashPlate from PerkinElmer)

-

Scintillation counter (e.g., Topcount plate reader)

-

SigmaPlot software for data analysis

Protocol:

-

Prepare reaction mixtures in a 96-well plate. Each reaction (20 µl final volume) should contain the assay buffer, MLL complex at the desired concentration (e.g., 125, 500, or 1000 nM for the trimeric complex), 5 µM biotinylated H3 peptide, and 2 µM [3H]-SAM.

-

Add varying concentrations of this compound (typically from 1 µM to 1 mM) to the reaction mixtures. Include a vehicle control (DMSO).

-

Incubate the reactions for 1 hour at room temperature.

-

Quench the reactions by adding 20 µl of 7.5 M guanidinium (B1211019) chloride.

-

Transfer the quenched reactions to a streptavidin-coated microplate.

-

Incubate for at least 1 hour to allow the biotinylated peptide to bind to the plate.

-

Wash the plate to remove unincorporated [3H]-SAM.

-

Measure the amount of incorporated [3H] using a scintillation counter.

-

Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

-

Determine the IC50 values by fitting the dose-response curves using SigmaPlot software.[1]

Cell Proliferation Assay

Objective: To assess the effect of this compound on the proliferation of cancer cell lines.

Materials:

-

Cancer cell line of interest (e.g., MLL-rearranged leukemia cells)

-

Complete cell culture medium

-

This compound

-

DMSO (vehicle control)

-

96-well plates

-

Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay from Promega)

-

Plate reader capable of measuring luminescence

Protocol:

-

Seed cells into a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells per well) and allow them to attach overnight.

-

Prepare serial dilutions of this compound in complete culture medium. A typical concentration range to test is 0.1 to 100 µM. Include a vehicle control with the same final concentration of DMSO.

-

Remove the existing medium from the cells and add the medium containing the different concentrations of this compound or vehicle control.

-

Incubate the cells for a specified period (e.g., 72 hours).

-

At the end of the incubation period, measure cell viability using the CellTiter-Glo® reagent according to the manufacturer's instructions.

-

Record the luminescence signal using a plate reader.

-

Normalize the data to the vehicle control (set as 100% viability).

-

Plot the percentage of cell viability against the log concentration of this compound and calculate the GI50 (concentration for 50% growth inhibition) using a non-linear regression curve fit.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway involving WDR5 and the experimental workflow for the discovery and characterization of this compound.

Caption: WDR5-MLL Signaling Pathway and Point of Inhibition by this compound.

Caption: Experimental Workflow for the Discovery and Development of this compound.

In Vivo Studies

While specific in vivo efficacy data for this compound is not extensively detailed in the public domain, the general approach for evaluating WDR5 inhibitors involves the use of xenograft models. Typically, human cancer cell lines known to be dependent on the WDR5-MLL interaction (e.g., MLL-rearranged leukemia cell lines) are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the WDR5 inhibitor or a vehicle control, and tumor growth is monitored over time. Pharmacodynamic markers, such as the levels of H3K4me3 in the tumor tissue, are also assessed to confirm target engagement.

Clinical Development

As of the current date, there is no publicly available information on clinical trials specifically for this compound. The development of WDR5 inhibitors is an active area of research, and more advanced analogs of this compound may be undergoing clinical evaluation.

Conclusion

This compound was a pioneering small molecule that validated the therapeutic potential of targeting the WDR5-MLL protein-protein interaction. Its discovery and characterization have provided a solid foundation for the ongoing development of more potent and drug-like WDR5 inhibitors for the treatment of cancer and other diseases. The data and protocols presented in this guide offer a valuable resource for researchers working in this exciting field of epigenetic drug discovery.

References

- 1. Small-molecule inhibition of MLL activity by disruption of its interaction with WDR5 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nanomicronspheres.com [nanomicronspheres.com]

- 3. In Vivo Functional Platform Targeting Patient-Derived Xenografts Identifies WDR5-Myc Association as a Critical Determinant of Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Buy this compound (EVT-285281) | 890190-22-4 [evitachem.com]

- 5. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]

WDR5-0103: A Technical Guide to a Potent WDR5 Antagonist

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of WDR5-0103, a potent and selective small-molecule antagonist of the WD repeat-containing protein 5 (WDR5). WDR5 is a critical scaffolding protein involved in the assembly and function of multiple protein complexes, most notably the Mixed-Lineage Leukemia (MLL) histone methyltransferase complexes, which are essential for histone H3 lysine (B10760008) 4 (H3K4) methylation and transcriptional regulation. Dysregulation of WDR5 and its associated complexes is implicated in various cancers and neurodegenerative diseases, making it a compelling target for therapeutic intervention.

Core Mechanism of Action

This compound functions as a competitive antagonist by binding to the peptide-binding pocket on WDR5.[1] This action directly blocks the interaction between WDR5 and the MLL protein, thereby inhibiting the methyltransferase activity of the MLL complex.[1][2] Structural and biophysical analyses have confirmed that this compound occupies the central cavity of WDR5, a site that typically accommodates an arginine side chain from interacting proteins like MLL.[3] This disruption of the WDR5-MLL interaction is the primary mechanism through which this compound exerts its biological effects.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, providing a comparative overview for experimental design and evaluation.

Table 1: Binding Affinity and Inhibitory Activity

| Parameter | Value | Assay Type | Reference |

| Binding Affinity (Kd) | 450 nM | Isothermal Titration Calorimetry (ITC) / Fluorescence Polarization | [1][2][4] |

| IC50 | Dose-dependent inhibition of MLL complex | Histone Methyltransferase (HMT) Assay | [2][3] |

Table 2: Cellular and In Vivo Activity

| Application | Cell Lines / Model | Concentration / Dosage | Treatment Duration | Observed Effect | Reference |

| Sensitization to Chemotherapy | ABCB1- or ABCG2-overexpressing multidrug-resistant cancer cells | 5-20 µM | 72 hours | Sensitizes cells to conventional cytotoxic drugs | [1] |

| Apoptosis Induction | ABCB1- or ABCG2-overexpressing multidrug-resistant cancer cells | 10 µM | 48 hours | Restores drug-induced apoptosis | [1] |

| Cognitive Improvement | 5xFAD mice (Alzheimer's model) | 2.5 mg/kg (intraperitoneal) | Three times | Reduced H3K4me3 levels in the prefrontal cortex and improved cognitive function | [1] |

Signaling Pathways and Mechanism of Action

WDR5 is a central node in several signaling pathways, primarily through its role in chromatin modification. The diagrams below illustrate the canonical WDR5-MLL pathway and the mechanism of inhibition by this compound.

The diagram above illustrates the central role of WDR5 in the MLL/SET1 complex, leading to H3K4 trimethylation and target gene activation.

This diagram shows how this compound competitively binds to WDR5, preventing its interaction with MLL and leading to the inactivation of the MLL complex.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on published studies and standard laboratory practices.

Protocol 1: Fluorescence Polarization (FP) Assay for Binding Affinity

This assay is used to determine the binding affinity of this compound to WDR5 by measuring the displacement of a fluorescently labeled peptide derived from the MLL protein.

Materials:

-

Purified recombinant WDR5 protein

-

Fluorescently labeled MLL-derived peptide (e.g., FITC-labeled)

-

This compound

-

Assay buffer (e.g., 20 mM Tris pH 7.5, 150 mM NaCl, 0.01% Tween-20)

-

Black, low-volume 384-well plates

-

Plate reader capable of measuring fluorescence polarization

Procedure:

-

Prepare Reagents:

-

Prepare a 2X solution of WDR5 and the fluorescently labeled MLL peptide in assay buffer. The final concentration of the peptide should be at its Kd for WDR5, and the WDR5 concentration should be sufficient to achieve a stable FP signal.

-

Prepare a serial dilution of this compound in assay buffer, starting from a high concentration (e.g., 100 µM).

-

-

Assay Setup:

-

Add the this compound dilutions to the wells of the 384-well plate.

-

Add the 2X WDR5/peptide solution to all wells.

-

Include control wells with WDR5 and peptide only (maximum polarization) and peptide only (minimum polarization).

-

-

Incubation:

-

Incubate the plate at room temperature for 1 hour, protected from light.

-

-

Measurement:

-

Measure the fluorescence polarization on a compatible plate reader.

-

-

Data Analysis:

-

Plot the FP signal against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Kd can be calculated from the IC50 using the Cheng-Prusoff equation.

-

Protocol 2: Western Blot for H3K4me3 Levels

This protocol is for assessing the effect of this compound on the levels of H3K4me3, a direct downstream target of the WDR5/MLL complex.[5]

Materials:

-

Cell line of interest

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-H3K4me3, anti-total Histone H3 (loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis:

-

Seed cells and treat with desired concentrations of this compound or vehicle (DMSO) for a specified duration (e.g., 72 hours).

-

Harvest cells, wash with cold PBS, and lyse in cell lysis buffer.[5]

-

Quantify protein concentration using a BCA or Bradford assay.

-

-

SDS-PAGE and Transfer:

-

Load equal amounts of protein onto an SDS-PAGE gel.

-

Run the gel and transfer the proteins to a PVDF membrane.[5]

-

-

Antibody Incubation:

-

Detection and Analysis:

-

Wash the membrane and apply the chemiluminescent substrate.

-

Capture the image using an imaging system.

-

Quantify the band intensities and normalize the H3K4me3 signal to the total Histone H3 signal.

-

Protocol 3: Chromatin Immunoprecipitation (ChIP) Assay

This protocol is used to determine if this compound treatment alters the recruitment of the MLL complex to the promoter regions of target genes.

Materials:

-

Cell line of interest

-

This compound

-

Formaldehyde (B43269) (for crosslinking)

-

Glycine (to quench crosslinking)

-

Cell lysis and sonication buffers

-

ChIP-grade antibody against a component of the MLL complex (e.g., WDR5 or MLL1)

-

Protein A/G magnetic beads

-

Wash and elution buffers

-

Proteinase K and RNase A

-

DNA purification kit

-

Primers for qPCR analysis of target gene promoters

Procedure:

-

Crosslinking and Chromatin Preparation:

-

Immunoprecipitation:

-

Washing, Elution, and DNA Purification:

-

qPCR Analysis:

-

Perform quantitative PCR using primers for known WDR5 target gene promoters and a negative control region.

-

Express the results as a percentage of input DNA.

-

Experimental Workflow

The following diagram outlines a general workflow for characterizing the activity of this compound.

This workflow provides a logical progression from initial biochemical validation to in vivo efficacy studies for a comprehensive characterization of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Small-molecule inhibition of MLL activity by disruption of its interaction with WDR5 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Progress in Modulation of WD40-Repeat Domain 5 Protein (WDR5): Inhibitors and Degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

WDR5-0103: A Technical Guide to its Role in Histone Methylation

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the small molecule inhibitor WDR5-0103, focusing on its mechanism of action in the context of histone methylation. WD-repeat domain 5 (WDR5) is a critical scaffolding protein, essential for the assembly and enzymatic activity of the Mixed-Lineage Leukemia (MLL) and SET1 family of histone methyltransferase (HMT) complexes.[1][2][3][4][5] These complexes are primary mediators of histone H3 lysine (B10760008) 4 (H3K4) methylation, an epigenetic mark fundamentally linked to active gene transcription.[1][2][5][6] this compound has emerged as a key chemical probe for dissecting the function of these complexes and as a starting point for developing novel cancer therapeutics.[1][2]

Core Mechanism of Action: Disrupting the MLL-WDR5 Axis

The catalytic activity of the MLL1-4 methyltransferases is highly dependent on their assembly into a stable core complex.[1] This complex minimally includes WDR5, Retinoblastoma Binding Protein 5 (RbBP5), and Absent, Small, or Homeotic-2-Like (ASH2L).[1][3][7] The interaction between the MLL protein and WDR5 is a linchpin for the complex's integrity and function.[3][8] This interaction is mediated by a conserved "WIN" (WDR5-Interacting) motif on the MLL protein, which binds to a specific pocket on the surface of WDR5, often referred to as the "WIN site".[4][8]

This compound functions as a competitive antagonist of this protein-protein interaction.[8] It binds directly to the WIN site on WDR5, effectively preventing the association of the MLL protein.[1][8] By displacing MLL from the complex, this compound compromises the catalytic activity of the MLL methyltransferase, leading to a reduction in H3K4 methylation.[1][8][9] This disruption of a key epigenetic regulatory mechanism underlies its biological effects, including the suppression of oncogenic gene expression and inhibition of cancer cell proliferation.[1][2][9]

Quantitative Data on this compound

The efficacy of this compound has been quantified through various biochemical and cellular assays. The following tables summarize key data points for binding affinity and enzymatic inhibition.

Table 1: Binding Affinity of this compound to WDR5

| Compound | Binding Affinity (Kd) | Assay Method | Reference |

| This compound | 450 nM | Fluorescence Polarization | [1] |

Table 2: In Vitro Inhibition of MLL Complex Catalytic Activity by this compound

| MLL Complex Configuration | MLL Complex Concentration | IC50 Value (µM) | Reference |

| Trimeric (MLL-WDR5-RbBP5) | 0.125 µM | 39 ± 10 | [8] |

| Trimeric (MLL-WDR5-RbBP5) | 0.500 µM | 83 ± 10 | [8] |

| Trimeric (MLL-WDR5-RbBP5) | 1.000 µM | 280 ± 12 | [8] |

| Tetrameric (MLL-WDR5-RbBP5-ASH2L) | 0.010 µM | Effect observed | [8] |

| Tetrameric (MLL-WDR5-RbBP5-ASH2L) | 0.050 µM | Effect observed | [8] |

| Tetrameric (MLL-WDR5-RbBP5-ASH2L) | 0.125 µM | Effect observed | [8] |

| Note: The inhibitory effect of this compound is dependent on the concentration of the MLL complex, which is consistent with its competitive mechanism of action. Higher concentrations of the MLL complex require higher concentrations of this compound to achieve similar levels of inhibition.[8] |

Signaling and Mechanistic Diagrams

Caption: MLL complex assembly and inhibition by this compound.

Caption: this compound competitively blocks MLL binding to WDR5.

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of WDR5 inhibitors. Below are protocols for key assays used to characterize this compound.

1. Fluorescence Polarization (FP) Assay for Binding Affinity (Kd)

This assay measures the disruption of the interaction between WDR5 and a fluorescently labeled peptide derived from the MLL WIN motif.

-

Reagents & Materials:

-

Purified recombinant WDR5 protein.

-

Fluorescently labeled MLL WIN-motif peptide (e.g., FITC-labeled).

-

This compound compound.

-

Assay Buffer: 25 mM HEPES pH 7.5, 100 mM NaCl, 0.01% Triton X-100, 1 mM DTT.

-

384-well, low-volume, black microplates.

-

Plate reader capable of measuring fluorescence polarization.

-

-

Protocol:

-

Prepare a serial dilution of this compound in Assay Buffer.

-

In each well of the microplate, add the this compound dilution.

-

Add a fixed concentration of the fluorescently labeled MLL peptide to each well.

-

Add a fixed concentration of WDR5 protein to each well to initiate the binding reaction. Include controls with no inhibitor (maximum polarization) and no WDR5 (minimum polarization).

-

Incubate the plate at room temperature for 60 minutes, protected from light.

-

Measure the fluorescence polarization on a suitable plate reader.

-

Data Analysis: Plot the decrease in fluorescence polarization signal against the concentration of this compound. Fit the data to a competitive binding model to determine the Ki or IC50, which can be used to calculate the dissociation constant (Kd).[10]

-

Caption: Workflow for Fluorescence Polarization binding assay.

2. In Vitro Histone Methyltransferase (HMT) Assay (Radiometric)

This assay quantifies the enzymatic activity of the MLL complex by measuring the transfer of a radiolabeled methyl group to a histone substrate.

-

Reagents & Materials:

-

Reconstituted MLL core complex (e.g., trimeric or tetrameric).

-

This compound compound.

-

Biotinylated H3 (1-25) peptide substrate.[10]

-

[3H]-S-adenosylmethionine ([3H]-SAM) as the methyl donor.[10]

-

HMT Assay Buffer: 50 mM Tris-HCl pH 8.5, 5 mM DTT, 0.01% Triton X-100.

-

Quenching Solution: 7.5 M Guanidinium Chloride.[10]

-

Streptavidin-coated 96-well microplates (e.g., FlashPlate).[10]

-

Scintillation counter (e.g., Topcount plate reader).[10]

-

-

Protocol:

-

Prepare reaction mixtures containing the MLL complex, H3 peptide substrate, and varying concentrations of this compound in HMT Assay Buffer.[10]

-

Initiate the reaction by adding [3H]-SAM.

-

Incubate the reactions for 60 minutes at room temperature.[10]

-

Stop the reaction by adding the Quenching Solution.[10]

-

Transfer the quenched reaction mixtures to a streptavidin-coated microplate. The biotinylated histone peptide will bind to the plate.[10]

-

Incubate for at least 60 minutes to allow for binding.[10]

-

Wash the plate to remove unincorporated [3H]-SAM.

-

Measure the incorporated radioactivity (counts per minute, c.p.m.) using a scintillation counter.[10]

-

Data Analysis: Plot the c.p.m. values against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[10]

-

3. Cell Viability / Anti-Proliferation Assay (MTT or CellTiter-Glo®)

This assay assesses the effect of this compound on the proliferation of cancer cells, particularly those known to be dependent on MLL activity, such as MLL-rearranged leukemias.

-

Reagents & Materials:

-

Appropriate cell culture medium and supplements.

-

This compound compound.

-

96-well clear or opaque-walled cell culture plates.

-

MTT reagent or CellTiter-Glo® luminescent cell viability assay reagent.[12]

-

Plate reader (spectrophotometer or luminometer).

-

Protocol:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere or stabilize overnight.[11]

-

Treat the cells with a serial dilution of this compound or a vehicle control (e.g., DMSO).[11]

-

Incubate the plates for a specified period (e.g., 72 hours).[12]

-

Add the viability reagent (MTT or CellTiter-Glo®) to each well according to the manufacturer's instructions.[12]

-

Incubate as required for color development (MTT) or signal stabilization (CellTiter-Glo®).

-

Measure the absorbance or luminescence using a plate reader.[12]

-

Data Analysis: Normalize the results to the vehicle-treated control cells. Plot the percentage of cell viability against the inhibitor concentration and fit the data to a dose-response curve to determine the GI50 or IC50 value.[11][12]

-

References

- 1. The Histone H3 Lysine 4 Presenter WDR5 as an Oncogenic Protein and Novel Epigenetic Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Histone H3 Lysine 4 Presenter WDR5 as an Oncogenic Protein and Novel Epigenetic Target in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Targeted Disruption of the Interaction between WD-40 Repeat Protein 5 (WDR5) and Mixed Lineage Leukemia (MLL)/SET1 Family Proteins Specifically Inhibits MLL1 and SETd1A Methyltransferase Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. WDR5 associates with histone H3 methylated at K4 and is essential for H3 K4 methylation and vertebrate development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Small-molecule inhibition of MLL activity by disruption of its interaction with WDR5 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

WDR5-0103: A Technical Guide to its Therapeutic Potential in Oncology

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

WD Repeat Domain 5 (WDR5) has emerged as a high-value therapeutic target in oncology due to its critical role as a scaffolding protein in essential epigenetic and transcriptional regulatory complexes. WDR5 is a core component of the Mixed Lineage Leukemia (MLL)/SET1 histone methyltransferase (HMT) complexes and also functions as a key cofactor for oncoproteins such as MYC. WDR5-0103 is a first-generation, small-molecule antagonist that targets the "WIN" (WDR5-Interaction) site of WDR5. By competitively binding to this site, this compound disrupts crucial protein-protein interactions, leading to anti-neoplastic effects in various cancer models. This document provides an in-depth technical overview of this compound, detailing its mechanism of action, preclinical activity, and the experimental methodologies used for its evaluation.

Mechanism of Action

This compound exerts its anti-cancer effects primarily by disrupting the assembly and function of oncogenic protein complexes that are dependent on the WDR5 WIN site for their integrity and recruitment to chromatin.

Canonical Pathway: Inhibition of MLL/SET1 Histone Methyltransferase Activity

The best-characterized role of WDR5 is scaffolding the MLL/SET1 complexes, which are responsible for the methylation of histone H3 at lysine (B10760008) 4 (H3K4).[1][2][3][4] H3K4 trimethylation (H3K4me3) is a key epigenetic mark associated with active gene transcription.[2][3][4] The MLL1 protein binds to WDR5 via a conserved arginine-containing sequence known as the WIN motif, which inserts into the corresponding WIN site on WDR5.[1][5][6] This interaction is essential for the robust catalytic activity of the MLL1 complex.[5][7]

This compound is a competitive antagonist that binds directly to the WDR5 WIN site, thereby blocking its interaction with MLL1.[5][8][9] This disruption impairs the HMT activity of the complex, leading to reduced H3K4me3 levels at the promoters of target oncogenes, such as HOX genes in MLL-rearranged leukemia, ultimately suppressing their transcription and inhibiting cancer cell proliferation.[2][7]

Alternative Pathway: Ribosomal Biogenesis and Nucleolar Stress

Recent studies with next-generation, highly potent WIN site inhibitors have revealed an alternative, and potentially more dominant, mechanism of action.[10][11] This model posits that the primary anti-cancer effect stems from the displacement of WDR5 from chromatin, independent of changes in H3K4 methylation.[6][11]

WDR5 is tethered to the enhancers of a specific subset of genes involved in protein synthesis, including approximately half of all ribosomal protein genes (RPGs).[10][11] WDR5 also recruits the MYC oncoprotein to these sites.[9][10] WIN site inhibitors like this compound rapidly displace WDR5—and consequently MYC—from these RPGs.[10] This leads to a swift reduction in RPG transcription, causing ribosome attrition and inducing a nucleolar stress response.[6][10] This stress pathway activates p53, triggering p53-dependent apoptosis in cancer cells.[6][10]

Quantitative Data

The following tables summarize the key quantitative metrics for this compound and related WIN site inhibitors from preclinical studies.

Table 1: In Vitro Binding Affinity and Enzyme Inhibition of this compound

| Parameter | Value | Method | Target | Reference |

| Binding Affinity (Kd) | 450 nM | Isothermal Titration Calorimetry (ITC) | Human WDR5 | [5][8][9][12][13] |

| Binding Affinity (Kdis) | 3.0 ± 0.1 µM | Peptide-Displacement Assay | Human WDR5 | [5] |

| Thermal Shift (ΔTm) | 8.4 ± 0.1 °C | Differential Scanning Fluorimetry (DSF) | Human WDR5 | [5] |

| Enzyme Inhibition (IC50) | 39 ± 10 µM | In Vitro HMT Assay | MLL Trimeric Complex (0.125 µM) | [5] |

| Enzyme Inhibition (IC50) | 83 ± 10 µM | In Vitro HMT Assay | MLL Trimeric Complex (0.5 µM) | [5] |

| Enzyme Inhibition (IC50) | 280 ± 12 µM | In Vitro HMT Assay | MLL Trimeric Complex (1.0 µM) | [5] |

Table 2: Cellular Activity of WDR5 WIN Site Inhibitors in Cancer Models

| Compound | Cancer Type | Cell Line(s) | Assay | Endpoint / Value | Reference |

| This compound | Multidrug-Resistant Cancers | ABCB1/ABCG2-overexpressing cells | Sensitization | Sensitizes cells to cytotoxic drugs (5-20 µM) | [8] |

| OICR-9429 | Acute Myeloid Leukemia (AML) | p30-expressing AML cells | Proliferation | Selective inhibition of proliferation | [14] |

| OICR-9429 | Colon Cancer | SW620, T84, RKO | Cell Viability | Reduces cell viability | [15] |

| OICR-9429 | Neuroblastoma | LAN5 | RNA-Seq | Transcriptional changes (20 µM) | [16] |

| C16 | Glioblastoma (GBM) | GBM Cancer Stem Cells | H3K4me3 Levels | Global reduction of H3K4me3 (5 µM, 72h) | [16][17] |

| Various WINi | Hematologic Malignancies | Leukemia, DLBCL | In Vivo | Suppression of tumor progression | [18] |

Note: Data for more potent, structurally distinct WIN site inhibitors (e.g., OICR-9429, C16) are included to illustrate the broader therapeutic potential of this target class, as extensive cellular data for this compound is limited in public literature.

Key Experimental Protocols

Detailed methodologies are crucial for the evaluation of WDR5 inhibitors. Below are summaries of key experimental protocols.

In Vitro Histone Methyltransferase (HMT) Assay

This assay quantifies the ability of an inhibitor to block the catalytic activity of the MLL complex.

-

Principle: A reconstituted MLL core complex (containing MLL, WDR5, RbBP5, ASH2L) is incubated with a histone H3 substrate and a methyl donor (S-adenosyl methionine, SAM). The transfer of a methyl group is detected, often using a radioactive label on SAM or through antibody-based methods like ELISA.

-

Protocol Summary:

-

Reconstitute the MLL core enzymatic complex.

-

Pre-incubate the complex with varying concentrations of this compound or vehicle control (DMSO).

-

Initiate the reaction by adding the histone H3 peptide substrate and ³H-labeled SAM.

-

Incubate at a controlled temperature (e.g., 30°C) for a set time (e.g., 60 minutes).

-

Stop the reaction and spot the mixture onto filter paper.

-

Wash the filter paper to remove unincorporated ³H-SAM.

-

Quantify the incorporated radioactivity using liquid scintillation counting.

-

Calculate IC₅₀ values by plotting the percentage of inhibition against the inhibitor concentration.[5]

-

References

- 1. What are WDR5 inhibitors and how do they work? [synapse.patsnap.com]

- 2. Frontiers | The Histone H3 Lysine 4 Presenter WDR5 as an Oncogenic Protein and Novel Epigenetic Target in Cancer [frontiersin.org]

- 3. The Histone H3 Lysine 4 Presenter WDR5 as an Oncogenic Protein and Novel Epigenetic Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Histone H3 Lysine 4 Presenter WDR5 as an Oncogenic Protein and Novel Epigenetic Target in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Small-molecule inhibition of MLL activity by disruption of its interaction with WDR5 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Targeting the WIN Site of WDR5 | Basic Sciences | Vanderbilt University [medschool.vanderbilt.edu]

- 7. pubs.acs.org [pubs.acs.org]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Recent Progress in Modulation of WD40-Repeat Domain 5 Protein (WDR5): Inhibitors and Degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Targeting WDR5: A WINning Anti-Cancer Strategy? - PMC [pmc.ncbi.nlm.nih.gov]

- 12. selleckchem.com [selleckchem.com]

- 13. selleckchem.com [selleckchem.com]

- 14. Pharmacological targeting of the Wdr5-MLL interaction in C/EBPα N-terminal leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 15. WDR5 supports colon cancer cells by promoting methylation of H3K4 and suppressing DNA damage - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. WDR5 represents a therapeutically exploitable target for cancer stem cells in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Expanded profiling of WD repeat domain 5 inhibitors reveals actionable strategies for the treatment of hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]

WDR5-0103 in Neurodegenerative Disease Models: A Technical Guide

Introduction

WD repeat-containing protein 5 (WDR5) is a critical scaffolding protein that plays a central role in epigenetic regulation. As a core component of the SET1/MLL histone methyltransferase complexes, WDR5 is essential for the trimethylation of histone H3 at lysine (B10760008) 4 (H3K4me3), a key epigenetic mark associated with active gene transcription. Aberrant WDR5 activity and the resulting dysregulation of H3K4me3 have been implicated in various diseases, including cancer. More recently, emerging evidence suggests a potential role for WDR5 in the pathogenesis of neurodegenerative disorders, making it a novel therapeutic target.[1][2]

WDR5-0103 is a cell-permeant antagonist of WDR5 that disrupts the interaction between WDR5 and the MLL complex, thereby inhibiting the catalytic activity of these histone methyltransferases.[2] This technical guide provides an in-depth overview of the application and effects of this compound in preclinical models of neurodegenerative diseases, with a primary focus on Alzheimer's disease. It is intended for researchers, scientists, and drug development professionals working in the field of neurodegeneration.

Quantitative Data Summary

The following tables summarize the quantitative data from studies investigating the effects of this compound in mouse models of Alzheimer's disease.

Table 1: Effects of this compound on Cognitive Performance in Alzheimer's Disease Mouse Models

| Animal Model | Treatment Protocol | Behavioral Test | Outcome Measure | Result |

| 5xFAD Mice (5-6 months old) | 2.5 mg/kg, i.p., three times | Novel Object Recognition Test (NORT) | Discrimination Ratio | Significant improvement in this compound treated mice compared to vehicle-treated controls.[1] |

| 5xFAD Mice (5-6 months old) | 2.5 mg/kg, i.p., three times | Barnes Maze | Spatial Memory Index | Significant improvement in this compound treated mice compared to vehicle-treated controls.[1] |

| P301S Tau Mice | 2.5 mg/kg, i.p., three times | Novel Object Recognition Test (NORT) | Discrimination Ratio | Significant reversal of recognition memory deficits in this compound treated mice.[1] |

Table 2: Molecular and Cellular Effects of this compound in the Prefrontal Cortex (PFC) of Alzheimer's Disease Mouse Models

| Animal Model | Treatment Protocol | Analyte | Analytical Method | Key Findings |

| 5xFAD Mice (5-6 months old) | 2.5 mg/kg, i.p., three times | H3K4me3 Levels | Western Blot | Significant reduction in H3K4me3 levels, bringing them down to wild-type control levels.[1][2] |

| P301S Tau Mice | 2.5 mg/kg, i.p., three times | H3K4me3 Levels | Western Blot | Significant reduction in H3K4me3 levels.[1] |

| P301S Tau Mice | 2.5 mg/kg, i.p., three times | Gene Expression | RNA-Sequencing | Reversal of 119 up-regulated and 96 down-regulated genes associated with the disease phenotype.[1] |

| P301S Tau Mice | 2.5 mg/kg, i.p., three times | H3K4me3 Occupancy at Promoters | ChIP-Sequencing | Increased H3K4me3 enrichment at the promoters of up-regulated genes (e.g., Sgk1, Egr1) was reversed.[1][2] |

Signaling Pathways and Experimental Workflows

Signaling Pathways Modulated by this compound in Alzheimer's Disease Models

This compound exerts its therapeutic effects by modulating gene expression through the inhibition of H3K4me3. In Alzheimer's disease models, this leads to the normalization of transcriptional dysregulation. Key genes implicated in this process include Serum/Glucocorticoid-Regulated Kinase 1 (Sgk1) and Early Growth Response 1 (Egr1), both of which show increased H3K4me3 enrichment at their promoters in the disease state, an effect that is reversed by this compound treatment.[1][2] SGK1 has been linked to the hyperphosphorylation of tau, a hallmark of Alzheimer's disease.[2] EGR1 is a transcription factor that can activate the expression of β-secretase 1 (BACE1), the rate-limiting enzyme in the production of amyloid-β (Aβ).[3]

Caption: this compound signaling in Alzheimer's models.

Experimental Workflow for Evaluating this compound in Alzheimer's Disease Mouse Models

The following diagram illustrates a typical experimental workflow for assessing the efficacy of this compound in preclinical mouse models of Alzheimer's disease.

Caption: Workflow for this compound evaluation in AD mice.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the context of this compound research in Alzheimer's disease models.

Animal Models and Drug Administration

-

Animal Models: 5xFAD transgenic mice, which model amyloid pathology, and P301S Tau transgenic mice, which model tauopathy, are commonly used.[1][4] Wild-type littermates serve as controls. Mice are typically aged to 5-6 months to allow for the development of pathological features and cognitive deficits.[1]

-

This compound Formulation and Administration: this compound (Tocris Bioscience) is dissolved in a vehicle solution (e.g., saline).[1] Systemic administration is achieved via intraperitoneal (i.p.) injection. A typical dosing regimen is 2.5 mg/kg, administered once daily for three consecutive days.[1]

Behavioral Assays

-

Novel Object Recognition Test (NORT): This test assesses recognition memory.

-

Habituation: Mice are individually habituated to an empty open-field arena for a set period (e.g., 5-10 minutes) for 2-3 consecutive days.

-

Training: On the training day, two identical objects are placed in the arena, and the mouse is allowed to explore for a defined time (e.g., 10 minutes).

-

Testing: After a retention interval (e.g., 24 hours), one of the familiar objects is replaced with a novel object. The mouse is returned to the arena, and the time spent exploring each object is recorded for a set duration (e.g., 5 minutes).

-

Analysis: The discrimination ratio is calculated as (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher ratio indicates better recognition memory.[1]

-

-

Barnes Maze: This assay evaluates spatial learning and memory.

-

Apparatus: A circular platform with evenly spaced holes around the perimeter. One hole leads to an escape box. Visual cues are placed around the maze.

-

Training: Mice are placed in the center of the maze and are motivated to find the escape box to avoid the open, brightly lit surface. This is repeated for several trials over multiple days.

-

Probe Trial: After the training phase, the escape box is removed, and the mouse is allowed to explore the maze for a set time. The time spent in the target quadrant (where the escape box was located) and the number of pokes into the target hole are measured.

-

Analysis: A spatial memory index can be calculated based on the performance in the probe trial.[1]

-

Molecular and Cellular Analyses

-

Western Blot for H3K4me3:

-

Tissue Lysis: Prefrontal cortex tissue is homogenized in RIPA buffer with protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration is determined using a BCA assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated on an SDS-polyacrylamide gel and transferred to a PVDF membrane.

-

Antibody Incubation: The membrane is blocked and then incubated with a primary antibody against H3K4me3, followed by an HRP-conjugated secondary antibody. A loading control antibody (e.g., total Histone H3) is also used.

-

Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.

-

Quantification: Band intensities are quantified using densitometry software.[1]

-

-

RNA-Sequencing (RNA-seq):

-

RNA Extraction: Total RNA is extracted from prefrontal cortex tissue using a suitable kit (e.g., RNeasy Kit, Qiagen).

-

Library Preparation: RNA quality is assessed, and sequencing libraries are prepared (e.g., using TruSeq RNA Library Prep Kit, Illumina).

-

Sequencing: Libraries are sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

-

Data Analysis: Raw sequencing reads are processed, aligned to the reference genome, and gene expression levels are quantified. Differential gene expression analysis is performed to identify genes that are significantly altered between experimental groups.[1]

-

-

Chromatin Immunoprecipitation-Sequencing (ChIP-seq):

-

Chromatin Cross-linking and Shearing: Prefrontal cortex tissue is treated with formaldehyde (B43269) to cross-link proteins to DNA. The chromatin is then sheared into smaller fragments using sonication.

-

Immunoprecipitation: The sheared chromatin is incubated with an antibody specific for H3K4me3 to pull down DNA fragments associated with this histone mark.

-

DNA Purification: The cross-links are reversed, and the immunoprecipitated DNA is purified.

-

Library Preparation and Sequencing: Sequencing libraries are prepared from the purified DNA and sequenced.

-

Data Analysis: Sequencing reads are aligned to the reference genome, and peaks representing regions of H3K4me3 enrichment are identified. Differential peak analysis can be performed to compare enrichment between conditions.[1]

-

Conclusion and Future Directions

The current body of research strongly indicates that this compound holds promise as a therapeutic agent for Alzheimer's disease by targeting the epigenetic dysregulation of gene expression. The data from preclinical mouse models demonstrate its ability to reverse pathological molecular changes and ameliorate cognitive deficits. While these findings are encouraging, further research is warranted. Future studies should aim to:

-

Investigate the efficacy of this compound in other neurodegenerative disease models, such as Parkinson's and Huntington's disease.

-

Elucidate the full spectrum of downstream signaling pathways affected by this compound in a neuronal context.

-

Conduct long-term studies to assess the safety and sustained efficacy of WDR5 inhibition.

-

Develop more potent and selective next-generation WDR5 inhibitors with improved pharmacokinetic properties for potential clinical translation.

This technical guide provides a comprehensive summary of the current knowledge on this compound in neurodegenerative disease models, offering a valuable resource for researchers dedicated to advancing novel therapeutics for these devastating disorders.

References

- 1. Targeting histone K4 trimethylation for treatment of cognitive and synaptic deficits in mouse models of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Early Growth Response 1 (Egr-1) Is a Transcriptional Activator of β-Secretase 1 (BACE-1) in the Brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Systematic phenotyping and characterization of the 5xFAD mouse model of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

WDR5-0103: A Technical Guide to a Potent WDR5-MLL Interaction Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

WDR5-0103 is a small molecule antagonist of the WD repeat-containing protein 5 (WDR5). It operates by disrupting the crucial protein-protein interaction between WDR5 and Mixed Lineage Leukemia 1 (MLL1), a key component of a histone methyltransferase (HMT) complex. This disruption leads to the inhibition of the MLL1 core complex's catalytic activity, specifically the trimethylation of histone H3 at lysine (B10760008) 4 (H3K4me3), a significant epigenetic modification associated with active gene transcription. This technical guide provides a comprehensive overview of the chemical structure, properties, and mechanism of action of this compound. It includes a detailed summary of its quantitative data, experimental protocols for its characterization, and visualizations of its signaling pathway and experimental workflows.

Chemical Structure and Properties

This compound, with the IUPAC name methyl 3-[(3-methoxybenzoyl)amino]-4-(4-methylpiperazin-1-yl)benzoate, is a well-characterized small molecule inhibitor.[1][2] Its chemical and physical properties are summarized in the tables below.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | methyl 3-[(3-methoxybenzoyl)amino]-4-(4-methylpiperazin-1-yl)benzoate[1] |

| CAS Number | 890190-22-4[1][2][3] |

| Molecular Formula | C₂₁H₂₅N₃O₄[1][2][3] |

| SMILES | CN1CCN(CC1)C2=C(C=C(C=C2)C(=O)OC)NC(=O)C3=CC(=CC=C3)OC |

| InChI Key | ZPLBXOVTSNRBFB-UHFFFAOYSA-N[1][2] |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Weight | 383.44 g/mol [1][2] |

| Appearance | Crystalline solid[3] |

| Purity | ≥98% (HPLC)[2] |

| Solubility | Soluble in DMSO (≥30 mg/mL), Ethanol (19.17 mg/mL), and DMF (33.3 mg/mL). Insoluble in water.[2][3][4] |

| Storage | Store at +4°C[2][5] |

Table 3: Pharmacological Data for this compound

| Parameter | Value | Assay |

| Target | WD repeat-containing protein 5 (WDR5) | - |

| Dissociation Constant (Kd) | 450 nM[1][2][5][6] | Binding Assay |

| IC₅₀ (MLL core complex activity) | 39 µM[3][6] | In vitro Histone Methyltransferase Assay |

Mechanism of Action

This compound functions as a competitive inhibitor of the WDR5-MLL1 interaction. WDR5 is a scaffold protein that is essential for the assembly and catalytic activity of the MLL1 histone methyltransferase complex.[3] This complex, which also includes RbBP5, ASH2L, and DPY30, is responsible for the trimethylation of histone H3 at lysine 4 (H3K4me3), an epigenetic mark associated with transcriptionally active chromatin.

This compound binds to a peptide-binding pocket on WDR5, the same site that MLL1 interacts with.[6][7] By occupying this pocket, this compound directly prevents the association of MLL1 with WDR5, leading to the disruption of the functional MLL1 core complex.[2][5] This, in turn, inhibits the complex's histone methyltransferase activity, resulting in a decrease in global H3K4me3 levels and the subsequent downregulation of MLL1 target genes.[1]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

Fluorescence Polarization (FP) Assay for WDR5-MLL1 Interaction

This assay is used to determine the ability of this compound to disrupt the interaction between WDR5 and a fluorescently labeled MLL1 peptide.

Materials:

-

Recombinant human WDR5 protein

-

Fluorescein-labeled MLL1 peptide (e.g., FITC-MLL1)

-

This compound

-

Assay Buffer: 20 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM TCEP, 0.05% Tween 20

-

DMSO

-

Black, non-binding 384-well plates

Procedure:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of this compound in Assay Buffer.

-

In a 384-well plate, add the serially diluted this compound or DMSO (vehicle control).

-

Add a pre-mixed solution of recombinant WDR5 protein and FITC-MLL1 peptide to each well to a final concentration of 10 nM and 20 nM, respectively.

-

Incubate the plate at room temperature for 60 minutes, protected from light.

-

Measure fluorescence polarization on a plate reader equipped with appropriate filters (Excitation: 485 nm, Emission: 535 nm).

-

Calculate the IC₅₀ value by plotting the change in fluorescence polarization against the log concentration of this compound and fitting the data to a sigmoidal dose-response curve.

In Vitro Histone Methyltransferase (HMT) Assay

This assay measures the ability of this compound to inhibit the catalytic activity of the MLL1 core complex.

Materials:

-

Reconstituted MLL1 core complex (MLL1, WDR5, RbBP5, ASH2L, DPY30)

-

Histone H3 peptide substrate (e.g., biotinylated H3 peptide)

-

S-adenosyl-L-[methyl-³H]-methionine (³H-SAM)

-

This compound

-

HMT Assay Buffer: 50 mM Tris-HCl (pH 8.0), 5 mM DTT, 5 mM MgCl₂

-

DMSO

-

Scintillation fluid and counter

Procedure:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of this compound in HMT Assay Buffer.

-

In a reaction tube, combine the MLL1 core complex, histone H3 peptide substrate, and the serially diluted this compound or DMSO (vehicle control).

-

Initiate the reaction by adding ³H-SAM.

-

Incubate the reaction at 30°C for 60 minutes.

-

Stop the reaction by adding an equal volume of 20% trichloroacetic acid (TCA).

-

Spot the reaction mixture onto a filter paper and wash with 10% TCA to remove unincorporated ³H-SAM.

-

Measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percent inhibition of HMT activity at each concentration of this compound and determine the IC₅₀ value.

BioLayer Interferometry (BLI) for Binding Affinity (Kd) Determination

This label-free assay measures the binding kinetics and affinity of this compound to WDR5.

Materials:

-

Recombinant biotinylated WDR5 protein

-

This compound

-

BLI Assay Buffer: 20 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM TCEP, 0.05% Tween 20

-

Streptavidin-coated biosensors

-

BLI instrument (e.g., Octet)

Procedure:

-

Hydrate streptavidin-coated biosensors in BLI Assay Buffer.

-

Immobilize biotinylated WDR5 protein onto the biosensors.

-

Establish a stable baseline in BLI Assay Buffer.

-

Associate this compound at various concentrations with the WDR5-loaded biosensors and record the binding response.

-

Transfer the biosensors to BLI Assay Buffer to measure the dissociation of this compound.

-

Regenerate the biosensors if necessary.

-

Analyze the binding and dissociation curves globally to determine the association rate (kₐ), dissociation rate (kₔ), and the equilibrium dissociation constant (Kd = kₔ/kₐ).

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. Kinetics of the multitasking high-affinity Win binding site of WDR5 in restricted and unrestricted conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. The identification of novel small-molecule inhibitors targeting WDR5-MLL1 interaction through fluorescence polarization based high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. WDR5 Interacts with Mixed Lineage Leukemia (MLL) Protein via the Histone H3-binding Pocket - PMC [pmc.ncbi.nlm.nih.gov]

Understanding the Pharmacokinetics of WDR5-0103: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data on WDR5-0103, a small molecule antagonist of the WD repeat-containing protein 5 (WDR5). Due to the limited publicly available information on the full pharmacokinetic profile of this compound, this document focuses on its mechanism of action, biological activity, and the methodologies used in its preclinical evaluation.

Core Concepts: Mechanism of Action